molecular formula C21H20N4O4S B2934668 N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 1172316-16-3

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2934668
CAS No.: 1172316-16-3
M. Wt: 424.48
InChI Key: MONCUDXCABMBKY-UHFFFAOYSA-N
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Description

N-(1-(6-Methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic benzothiazole-acetamide derivative intended for non-human research applications. This compound is part of a class of heterocyclic molecules that are of significant interest in medicinal chemistry and antimicrobial research. Structurally related benzothiazole-acetamide compounds have demonstrated notable antibacterial and antifungal potential in experimental settings . The molecular architecture, which integrates a methoxy-substituted benzothiazole core, suggests potential for interaction with biological targets such as enzymes. For instance, closely related molecules have been shown to exhibit mechanism of action through inhibition of bacterial DNA gyrase . Researchers can explore this compound as a novel chemical entity for hit-to-lead optimization programs, structure-activity relationship (SAR) studies against gram-positive and gram-negative bacterial strains, and for further biochemical assay development. The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-13-9-19(23-20(26)12-29-16-6-4-5-14(10-16)27-2)25(24-13)21-22-17-8-7-15(28-3)11-18(17)30-21/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONCUDXCABMBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC(=C2)OC)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

1. Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety, a pyrazole ring, and a methoxyphenoxy acetamide group. This structural diversity is believed to contribute to its biological activity.

Chemical Formula: C18_{18}H18_{18}N4_{4}O3_{3}S

2.1 Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, benzimidazole derivatives have shown efficacy against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell Line TestedIC50_{50} (µM)Reference
Compound AMCF-7 (breast)5.0
Compound BA549 (lung)4.5

2.2 Antimicrobial Activity

The compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. Notably, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

2.3 Anti-inflammatory Activity

Similar compounds have been evaluated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Acetylcholinesterase Inhibition : It has been reported that compounds with similar structures can inhibit acetylcholinesterase (AChE), enhancing cholinergic neurotransmission, which is crucial for cognitive functions.
  • Anti-Aggregation Activity : The compound may also inhibit the aggregation of amyloid-beta peptides, a key factor in Alzheimer's disease pathology.

4. Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the methoxy groups and the thiazole moiety significantly influence the biological activity of the compound. For example:

  • Methoxy Substituents : The presence of methoxy groups enhances lipophilicity, improving cellular uptake.
  • Thiazole Modifications : Alterations in the thiazole ring can lead to increased potency against specific cancer cell lines.

5. Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • A study by Luo et al. synthesized benzimidazole-based derivatives that exhibited potent antibacterial activity against resistant strains of bacteria, emphasizing the potential of similar structures in combating infections .
  • Another research project focused on pyrazole derivatives showed significant anti-inflammatory effects in vitro, suggesting that modifications to the pyrazole ring can enhance therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

  • Thiazole-Triazole Acetamides (): Compounds like 9a–9e share an acetamide linker but replace the pyrazole with a triazole-thiazole system. Substituents on the aryl-thiazole (e.g., 4-fluorophenyl in 9b , 4-bromophenyl in 9c ) modulate steric and electronic profiles. Bromine in 9c may enhance hydrophobic interactions, as suggested by molecular docking studies showing distinct binding poses compared to methoxy-substituted analogs .
  • The 5-methylthiophene substituent introduces lipophilicity, contrasting with the target compound’s methoxyphenoxy group .

Substituent Effects

  • Methoxy vs. Trifluoromethyl (): The European patent highlights N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide , where the trifluoromethyl group increases metabolic stability and electron-withdrawing effects compared to the target’s 6-methoxybenzothiazole. This substitution may enhance bioavailability in vivo .
  • Aryl-Thiazole Diversity (): Compound 41 in features a methyl-phenylpyrazolyl-thiazole system, lacking the benzothiazole moiety.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthetic Method Notable Properties References
N-(1-(6-Methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide Pyrazole-Benzothiazole 6-Methoxybenzothiazole, 3-Methoxyphenoxy Cyclocondensation + coupling High polarity, modular synthesis
9c () Triazole-Thiazole 4-Bromophenylthiazole CuAAC click chemistry Enhanced hydrophobic binding
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () Benzothiazole-Acetamide CF3, 3-Methoxyphenyl SNAr or Ullmann coupling Improved metabolic stability
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide () Pyrazole-Benzothiazole 5-Methylthiophene, carboxamide Carbodiimide-mediated coupling Lipophilic profile
2-[(5Z)-5-(2-Methoxybenzylidene)-...thiadiazol-2-yl)acetamide () Thiazolidinone-Thiadiazole 2-Methoxybenzylidene, thioxo Knoevenagel condensation Potential enzyme inhibition

Key Research Findings

  • Substituent Impact on Binding (): Bromine in 9c improved docking scores compared to fluorine or methoxy groups, suggesting larger halogens enhance target occupancy .
  • Trifluoromethyl Advantage (): The CF3 group in trifluoromethylbenzothiazole analogs increases resistance to oxidative metabolism, a critical factor for drug half-life .
  • Synthetic Flexibility (): Click chemistry enables rapid diversification of triazole-linked analogs, whereas the target compound’s synthesis may require multi-step optimization .

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